REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9][c:10]1[O:11][CH2:12][CH2:13][CH2:14][CH3:15].[OH:16][N+:17]([O-:18])=[O:19]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([C:6]#[N:7])[c:8]([N+:17](=[O:16])[O-:18])[cH:9][c:10]1[O:11][CH2:12][CH2:13][CH2:14][CH3:15]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCOc1ccc(C#N)cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCOc1cc([N+](=O)[O-])c(C#N)cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |